N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide is a chemical compound with a complex structure that includes a fluorophenyl group, a pyrrolidinone ring, and a hydroxypiperidine moiety
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c17-11-2-1-3-13(8-11)20-10-12(9-15(20)22)18-16(23)19-6-4-14(21)5-7-19/h1-3,8,12,14,21H,4-7,9-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVZVVVIHUOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide typically involves multiple steps. One common method starts with the condensation of 3-fluorobenzaldehyde with pyrrolidinone derivatives to form the intermediate compound. This intermediate is then reacted with hydroxypiperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
- 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole derivatives
- 4-fluoro-3-methylphenyl derivatives
Uniqueness
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide is a compound that has drawn significant interest in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 341.386 g/mol. Its structure features a pyrrolidine ring, a hydroxypiperidine moiety, and a fluorophenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FN₃O₂ |
| Molecular Weight | 341.386 g/mol |
| Purity | ≥ 95% |
This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of the hydroxyl group enhances its binding affinity and selectivity for these targets.
Dopamine Transporter Interaction
Research indicates that similar compounds with piperidine structures have shown significant binding affinity to the dopamine transporter (DAT), which is crucial in treating conditions like addiction and depression. For instance, analogs have demonstrated varying degrees of potency in inhibiting dopamine uptake, suggesting that modifications in their structure can lead to enhanced biological activity .
Case Studies
- Dopamine Transporter Ligands : A study focused on the synthesis of piperidine derivatives found that modifications led to compounds with high selectivity for the dopamine transporter over serotonin transporters. This selectivity is essential for developing treatments for cocaine addiction and other dopamine-related disorders .
- In Vivo Studies : In animal models, compounds structurally related to this compound exhibited stimulant effects similar to cocaine, indicating their potential as therapeutic agents in managing addiction .
Efficacy and Safety Profile
The efficacy of this compound is underscored by its potent activity at the dopamine transporter, with IC50 values indicating high binding affinity. However, detailed toxicity studies are necessary to fully understand its safety profile.
Table 2: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide?
Answer:
The synthesis typically involves multi-step protocols:
- Pyrrolidinone core formation : Cyclization of γ-lactam precursors using reagents like carbodiimides or thionyl chloride under anhydrous conditions .
- Fluorophenyl group introduction : Nucleophilic aromatic substitution (SNAr) with 3-fluorophenyl boronic acid via Suzuki coupling or Ullmann-type reactions .
- Piperidine functionalization : Coupling the pyrrolidinone intermediate with 4-hydroxypiperidine using carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF or DCM .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.2–7.5 ppm for fluorophenyl protons; ³⁵Cl/¹⁹F NMR for halogen environment) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~362.15) .
- X-ray crystallography : Resolve stereochemistry of the pyrrolidinone and piperidine moieties, critical for binding studies .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
Advanced: What experimental strategies address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-response validation : Test across a wide concentration range (nM–μM) to confirm IC₅₀ consistency .
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions (e.g., Eurofins Cerep panels) .
- Cellular vs. enzymatic assays : Compare in vitro enzyme inhibition (e.g., ATX inhibition) with cell-based viability assays (e.g., MTT in cancer lines) .
- Structural analogs : Synthesize derivatives (e.g., 4-methylpiperidine or 4-chlorophenyl variants) to isolate pharmacophore contributions .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
Focus on key substituents and their electronic/steric effects:
- Fluorophenyl group : Replace with 4-fluorophenyl or 3,4-difluorophenyl to modulate lipophilicity (logP) and target binding .
- Hydroxypiperidine : Substitute with morpholine sulfonamide to enhance solubility or with methylpiperazine for improved CNS penetration .
- Pyrrolidinone carbonyl : Replace with thiocarbonyl or spirocyclic systems to alter metabolic stability .
- Bioisosteres : Test thiadiazole or pyrazole analogs to maintain target affinity while reducing toxicity .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
Key challenges and solutions:
- Low solubility : Use DMSO/PBS co-solvents (≤0.1% DMSO) to avoid precipitation in cell culture .
- Matrix interference : Employ SPE (C18 cartridges) or protein precipitation (acetonitrile) for plasma/brain homogenates .
- LC-MS/MS detection : Optimize MRM transitions (e.g., m/z 362→244) with ESI+ ionization and 0.1% formic acid in mobile phase .
- Metabolite identification : Use high-resolution Orbitrap MS to distinguish phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: How does stereochemistry influence its pharmacological profile?
Answer:
The 3D conformation impacts target binding and metabolism:
- Pyrrolidinone ring : Cis vs. trans configurations alter dihedral angles, affecting enzyme active-site fit (e.g., ATX inhibition ΔIC₅₀ = 10-fold) .
- Piperidine hydroxyl orientation : Axial vs. equatorial positioning modifies hydrogen-bonding with residues (e.g., Tyr/Ser in kinases) .
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) or asymmetric synthesis to isolate enantiomers for in vivo PK studies .
Advanced: What computational tools predict its ADMET properties?
Answer:
Leverage in silico platforms for early-stage profiling:
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate BBB permeability (e.g., CNS MPO score) and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding stability with GROMACS or AMBER (e.g., RMSD <2 Å over 100 ns for ATX) .
- QSAR models : Train datasets on pyrrolidinone analogs to forecast solubility (e.g., AlogPS) or hERG liability .
Advanced: What strategies resolve conflicting data on its metabolic stability?
Answer:
Address variability via:
- Species-specific metabolism : Compare human/microsomal vs. rodent liver S9 fractions .
- CYP isoform mapping : Use recombinant CYPs (e.g., CYP3A4, 2D6) to identify primary metabolic pathways .
- Stable isotope labeling : Synthesize deuterated analogs (e.g., CD₃-piperidine) to block oxidative sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
